(2-Chloro-7,8-dimethylquinolin-3-yl)methanol
Overview
Description
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with chlorine at the 2-position, methyl groups at the 7 and 8 positions, and a hydroxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring system can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Methylation: The methyl groups at the 7 and 8 positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-7,8-dimethylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the function of cellular components such as DNA, RNA, or proteins, leading to altered cellular responses.
Comparison with Similar Compounds
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the hydroxymethyl group at the 3-position.
7,8-Dimethylquinoline: Similar in structure but lacks the chlorine atom at the 2-position and the hydroxymethyl group at the 3-position.
2-Chloro-3-hydroxyquinoline: Similar in structure but lacks the methyl groups at the 7 and 8 positions.
Uniqueness: The unique combination of substituents in this compound, including the chlorine atom, methyl groups, and hydroxymethyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-7,8-dimethylquinolin-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-5,15H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYRBIKPINREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CO)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640651 | |
Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017429-47-8 | |
Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.